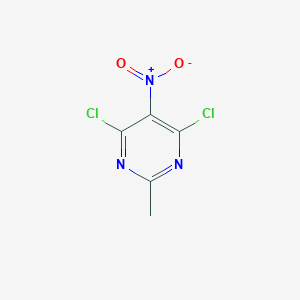

4,6-Dichloro-2-methyl-5-nitropyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-2-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXGPTXSLFZVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065367 | |

| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-43-1 | |

| Record name | 4,6-Dichloro-2-methyl-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-methyl-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dichloro-2-methyl-5-nitropyrimidine CAS number 13162-43-1

An In-Depth Technical Guide to 4,6-Dichloro-2-methyl-5-nitropyrimidine (CAS: 13162-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized pyrimidine derivative serving as a critical electrophilic building block in organic synthesis and medicinal chemistry. Its distinct structural features—two reactive chlorine atoms activated by an adjacent electron-withdrawing nitro group—make it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. This document provides a comprehensive technical overview of its physicochemical properties, established synthetic protocols, reactivity, and significant applications in the development of novel therapeutic agents, including antiviral and hormonal modulators. All quantitative data is presented in structured tables, and key processes are visualized through workflow diagrams to facilitate understanding.

Physicochemical and Structural Data

This compound, identified by CAS number 13162-43-1, is a solid compound at room temperature. Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 13162-43-1 | [1] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)--INVALID-LINK--[O-])Cl | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 310.4 ± 37.0 °C (Predicted) | |

| Density | 1.626 g/cm³ (Predicted) | |

| Topological Polar Surface Area | 68.92 Ų | |

| LogP | 2.00002 |

Synthesis and Manufacturing

The most efficient and widely cited synthesis of this compound is a three-step process starting from readily available commercial reagents.[3] The overall workflow involves cyclization, nitration, and subsequent chlorination.

Experimental Protocol

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

-

To a reaction vessel containing methanol, add acetamidine hydrochloride and diethyl malonate.

-

Under stirring at room temperature, add a 30% solution of sodium methoxide in methanol.

-

Heat the mixture to reflux for 3-4 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, filter the resulting solid, and wash with water and methanol.

-

Dissolve the filter cake in water and acidify with concentrated hydrochloric acid to a pH of 2, inducing precipitation.

-

Filter the white precipitate, wash with water, and dry to yield 4,6-dihydroxy-2-methylpyrimidine. A typical yield is around 91%.[3]

Step 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine

-

Prepare a mixed acid solution of nitric acid, trichloroacetic acid, and acetic acid.

-

Add the 4,6-dihydroxy-2-methylpyrimidine from Step 1 to the mixed acids.

-

Stir the reaction at a controlled temperature as the nitration proceeds.

-

Upon completion, the product can be isolated by quenching the reaction mixture with ice water and filtering the resulting precipitate. The reported yield for this step is approximately 88%.[3]

Step 3: Synthesis of this compound

-

Suspend 4,6-dihydroxy-2-methyl-5-nitropyrimidine in phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.

-

Add N,N-diethylaniline as an acid scavenger.[4]

-

Heat the mixture to reflux for approximately 2 hours.[4]

-

After the reaction is complete, remove excess POCl₃ by distillation under reduced pressure.

-

Carefully pour the residue onto ice water and extract the product with ethyl acetate.

-

Dry the organic layer, evaporate the solvent, and recrystallize the crude product from petroleum ether to obtain this compound as a crystalline solid. This final step has a reported yield of around 82.6%.[3]

Spectroscopic and Analytical Data

While direct, publicly available experimental spectra are limited, the structural features of the molecule allow for the prediction of its key spectroscopic signatures. Commercial suppliers confirm the structure via ¹H NMR.[2][5]

| Technique | Expected Features |

| ¹H NMR | A single sharp peak (singlet) is expected for the three equivalent protons of the methyl (CH₃) group. Given the electronic environment, this peak would likely appear in the δ 2.5-3.0 ppm range. |

| ¹³C NMR | Five distinct signals are expected: one for the methyl carbon, and four for the pyrimidine ring carbons (C2, C4, C5, C6). The carbons attached to chlorine (C4, C6) and the carbon in the nitro-substituted position (C5) would show characteristic downfield shifts. |

| IR Spectroscopy | Key absorption bands would correspond to: C-H stretching from the methyl group (~2900-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively, C=N stretching vibrations of the pyrimidine ring, and C-Cl stretching in the 600-800 cm⁻¹ region.[6] |

| Mass Spectrometry | The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at m/z 207 (M⁺, ²x³⁵Cl), 209 (M⁺, ¹x³⁵Cl, ¹x³⁷Cl), and 211 (M⁺, ²x³⁷Cl).[7] |

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) at the C4 and C6 positions. The chlorine atoms are excellent leaving groups, and their reactivity is significantly enhanced by the strong electron-withdrawing effect of the 5-nitro group and the pyrimidine ring nitrogens.

This high reactivity allows for the sequential and selective displacement of the chloro groups by a variety of nucleophiles, including:

-

Amines: Primary and secondary amines react readily to form 4-amino- and 4,6-diaminopyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[8]

-

Organotin Reagents: In palladium-catalyzed cross-coupling reactions, such as the Stille coupling, organotin reagents can be used to introduce carbon-based substituents.[9]

-

Spirocyclic Amines: The compound reacts with complex amines like dispirotripiperazinium salts to form derivatives with antiviral properties.[10][11]

Applications in Drug Discovery and Development

This compound is not typically used as a therapeutic agent itself but is a valuable intermediate for constructing more complex, biologically active molecules.

Antiviral Agents (Herpes Simplex Virus)

A significant application is in the synthesis of novel antiviral compounds. The reaction of the title compound with dispirotripiperazinium derivatives yields molecules capable of preventing herpes virus adsorption to host cells.[10] The proposed mechanism involves blocking heparan sulfate proteoglycans (HSPGs) on the cell surface, which the virus uses as initial attachment receptors.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

The compound serves as a starting material for nitrogen-containing fused ring derivatives that exhibit GnRH antagonistic activity.[9] These molecules have potential applications in treating sex hormone-dependent diseases such as endometriosis, benign prostatic hypertrophy, and certain cancers by modulating the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9]

Other Applications

-

GPR6 Modulators: It is a key reactant in the synthesis of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides, which are being investigated as modulators of GPR6, a G-protein coupled receptor with relevance to neurological disorders.[8]

-

DNA-Encoded Libraries (DELs): The compound's defined reactivity makes it suitable for use in the on-DNA synthesis of natural product-inspired molecular skeletons for high-throughput screening in drug discovery.[12]

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Precautionary Statements | Code | Statement |

| Prevention | P264, P280 | Wash hands thoroughly after handling. Wear protective gloves/eye protection. |

| Response | P301+P317, P302+P352, P305+P351+P338 | IF SWALLOWED: Get medical help. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

| Data sourced from ECHA C&L Inventory.[1] |

Conclusion

This compound is a cornerstone synthetic intermediate whose value is defined by its predictable and high reactivity. The presence of two displaceable chlorine atoms, activated by the pyrimidine ring and a nitro group, provides a robust platform for generating molecular diversity. Its demonstrated utility in the synthesis of candidates for antiviral therapies, GnRH antagonists, and other complex pharmacological agents underscores its importance for professionals in drug discovery and development. A thorough understanding of its synthesis, reactivity, and safety profile is crucial for its effective and safe application in the laboratory.

References

- 1. This compound | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.chemscene.com [file.chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. This compound(13162-43-1) 1H NMR [m.chemicalbook.com]

- 6. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. WO2015167368A1 - 4, 6-di (3,12-diaza-6, 9-diazoniadispiro [5.2.5.2] hexandecan-1-yl) -2-methyl-5-nitropyrimidine tetrachloride dihydrochloride hexahydrate for the treatment of herpetic infection and a topical pharmaceutical composition - Google Patents [patents.google.com]

- 11. Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4,6-Dichloro-2-methyl-5-nitropyrimidine

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, properties, and synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structure

This compound is a substituted pyrimidine ring. The nomenclature and structural identifiers are crucial for unambiguous identification in research and regulatory documentation.

-

IUPAC Name: this compound[1]

-

CAS Number: 13162-43-1[1]

-

Molecular Formula: C₅H₃Cl₂N₃O₂[1]

-

Molecular Weight: 208.00 g/mol [1]

-

SMILES: CC1=NC(=C(C(=N1)Cl)--INVALID-LINK--[O-])Cl[1]

-

InChI Key: OPXGPTXSLFZVCA-UHFFFAOYSA-N[1]

Synonyms: The compound is also known by several other names, including Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- and 2-methyl-4,6-dichloro-5-nitropyrimidine.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 208.00 g/mol | PubChem[1] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 68.92 Ų | ChemScene[2] |

| logP | 2.00 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Hydrogen Bond Acceptors | 4 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from readily available starting materials. A common and efficient route involves the cyclization of acetamidine hydrochloride and diethyl malonate, followed by nitration and chlorination.[3][4]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on a documented synthesis method and provide a step-by-step guide for laboratory preparation.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

-

To a 1.0 L reaction flask, add acetamidine hydrochloride (47.3 g, 0.50 mol), diethyl malonate (76.5 g, 0.52 mol), and methanol (200 ml).[5]

-

With stirring at room temperature, add a 30% (w/w) solution of sodium methoxide in methanol (275.5 g, 1.53 mol).[5]

-

Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.[5]

-

After completion, cool the reaction mixture and filter the precipitate.

-

Wash the filter cake with water and then methanol.

-

Dissolve the filter cake in 350 ml of water and adjust the pH to 2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.[3]

-

Allow the solid to stand, then filter, wash with water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine

-

This step involves the nitration of the product from Step 1. A mixture of nitric acid, trichloroacetic acid, and acetic acid is used as the nitrating agent.[3][4]

Step 3: Synthesis of this compound

-

The final step is the chlorination of 4,6-dihydroxy-2-methyl-5-nitropyrimidine.

-

In a reaction vessel, combine the product from Step 2 with phosphorus oxychloride.

-

Add triethylamine as an acid-binding agent.[5]

-

The reaction proceeds to replace the hydroxyl groups with chlorine atoms.

-

After the reaction is complete, the excess phosphorus oxychloride is removed. The residue is then carefully poured into ice water and extracted with ethyl acetate.[3]

Applications and Reactivity

This compound serves as a versatile intermediate in the synthesis of various agrochemicals and pharmaceuticals.[6] The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, making it a valuable building block for creating more complex molecules. It is a key precursor in the synthesis of certain herbicides and has been investigated for its potential in developing new therapeutic agents.[6]

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to 4,6-Dichloro-2-methyl-5-nitropyrimidine

For researchers, scientists, and professionals in drug development, this document provides a detailed overview of the chemical and physical properties of 4,6-Dichloro-2-methyl-5-nitropyrimidine, including its synthesis.

Core Compound Data

This compound is a chemical compound with the CAS number 13162-43-1.[1] Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2] |

| Molecular Weight | 208.00 g/mol | [1][3][2] |

| Boiling Point | 310.4°C at 760 mmHg | [1] |

| Density | 1.626 g/cm³ (Predicted) | |

| Topological Polar Surface Area (TPSA) | 68.92 Ų | [3] |

| LogP | 2.00002 | [3] |

Experimental Protocols: Synthesis of this compound

An efficient and convenient synthesis of this compound has been described, achieving a notable yield.[4] The process involves a multi-step synthesis starting from acetamidine hydrochloride and diethyl malonate.

Step 1: Cyclization to 4,6-Dihydro-2-methyl-pyrimidine The initial step is a cyclization reaction involving acetamidine hydrochloride and diethyl malonate. This reaction is conducted in the presence of sodium methoxide and results in the formation of 4,6-dihydro-2-methyl-pyrimidine with a high yield of 91.2%.[4]

Step 2: Nitration to 4,6-Dihydro-2-methyl-5-nitropyrimidine The product from the first step, 4,6-dihydro-2-methyl-pyrimidine, undergoes nitration. This is achieved using a mixture of nitric acid, trichloroacetic acid, and acetic acid. This nitration step yields 4,6-dihydro-2-methyl-5-nitropyrimidine with a yield of 88.3%.[4]

Step 3: Chlorination to this compound The final step is the chlorination of 4,6-dihydro-2-methyl-5-nitropyrimidine. This is accomplished using phosphorus oxytrichloride to produce the target compound, this compound, with a yield of 82.6%.[4]

A similar synthetic approach is noted for a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, which also starts from diethyl malonate and involves nitration, cyclization, methylation, and a final chlorination step using phosphorus oxychloride.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis pathway of this compound.

References

- 1. CAS 13162-43-1 | this compound - Synblock [synblock.com]

- 2. This compound | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

4,6-Dichloro-2-methyl-5-nitropyrimidine safety data sheet (SDS)

An In-depth Technical Guide to the Safety Data for 4,6-Dichloro-2-methyl-5-nitropyrimidine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazard profile of chemical reagents is paramount for ensuring laboratory safety and proper experimental conduct. This document provides a comprehensive overview of the available safety data for this compound (CAS No: 13162-43-1), a heterocyclic building block used in organic synthesis.[1]

Chemical Identification and Physicochemical Properties

This compound is a chlorinated nitropyrimidine derivative.[2] Accurate identification and knowledge of its physical properties are foundational to its safe handling.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 13162-43-1 | ChemScene[3], PubChem[2] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | ChemScene[3], PubChem[2] |

| Molecular Weight | 208.00 g/mol | ChemScene[3], PubChem[2] |

| Synonyms | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | ChemScene[3], PubChem[2] |

| InChIKey | OPXGPTXSLFZVCA-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC1=NC(=C(C(=N1)Cl)--INVALID-LINK--[O-])Cl | PubChem[2] |

| Computed Physicochemical Property | Value | Source |

| Boiling Point | 310.4°C at 760 mmHg | Crysdot LLC |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | PubChem[2] |

| LogP | 2.00 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as hazardous.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | STOT SE 3 | H335: May cause respiratory irritation |

Source: PubChem[2]

The corresponding GHS pictograms and signal word are:

-

Pictogram: Exclamation Mark

-

Signal Word: Warning[2]

A logical workflow for the GHS hazard identification of this substance is illustrated below.

Caption: GHS Hazard Identification Workflow for the substance.

Experimental Protocols Overview

While specific experimental reports for this compound are not detailed in the available safety data sheets, the GHS classifications are based on standardized testing protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (H302) This classification is likely derived from a study consistent with OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar methods.

-

Methodology: A single dose of the substance is administered orally to fasted animals (typically rats). The animals are observed for a period (e.g., 14 days) for signs of toxicity and mortality. The classification "Category 4" suggests an LD₅₀ (lethal dose for 50% of the test population) value is estimated to be between 300 and 2000 mg/kg body weight.

Skin Irritation (H315) This hazard is determined using protocols such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Methodology: A small amount of the substance (e.g., 0.5 g) is applied to a shaved patch of skin on a test animal (typically a rabbit) and covered with a gauze patch for a set period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored. A "Category 2" classification indicates that the substance produced reversible inflammatory changes at the site of application.

Eye Irritation (H319) This classification is based on studies like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Methodology: A small, measured amount of the substance is applied into one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals. "Category 2A" signifies that the substance produces eye irritation that is fully reversible within 21 days of observation.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this chemical. The following tables summarize the recommended precautionary statements, first-aid measures, and storage conditions.

| Type | Precautionary Statements (P-phrases) |

| Prevention | P261, P264, P270, P271, P280 |

| Response | P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

Source: PubChem[2]

The workflow for appropriate first-aid response is critical in case of accidental exposure.

Caption: First-Aid Response Workflow by Exposure Route.

| Measure | Protocol | Source |

| Personal Precautions | Avoid dust formation. Avoid breathing mist, gas, or vapors. Wear personal protective equipment. | ECHEMI[4] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C, under an inert atmosphere. | Crysdot LLC, BLDpharm[1] |

| Incompatible Materials | Not explicitly listed, but strong oxidizing agents are a common incompatibility for such compounds. | |

| Fire-Fighting Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | ECHEMI[4] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) for firefighting if necessary. | ECHEMI[4] |

Stability and Reactivity

While specific reactivity data is limited, general principles of organic chemistry suggest the following:

-

Stability: The compound is expected to be stable under recommended storage conditions.[5]

-

Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[3][4]

-

Hazardous Decomposition: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[6]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[5]

References

handling and storage of 4,6-Dichloro-2-methyl-5-nitropyrimidine

An In-depth Technical Guide to the Handling and Storage of 4,6-Dichloro-2-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and storage procedures for this compound (CAS No. 13162-43-1). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13162-43-1 | [1][2] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][3] |

| Molecular Weight | 208.00 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Boiling Point | 310.4°C at 760 mmHg | |

| Purity | ≥97% or ≥98% | [1][4] |

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its safe use.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Signal Word | Warning | [3][4] | |

| Hazard Statements | H302 | Harmful if swallowed | [3][4] |

| H315 | Causes skin irritation | [3][4] | |

| H319 | Causes serious eye irritation | [3][4] | |

| H332 | Harmful if inhaled | [4] | |

| H335 | May cause respiratory irritation | [3][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][5] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling | [3][5] | |

| P270 | Do not eat, drink or smoke when using this product | [3] | |

| P271 | Use only outdoors or in a well-ventilated area | [3][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][5] | |

| P301+P317 | IF SWALLOWED: Get medical help | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [3][7] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [3][5][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3][5][6] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [3][6][7] | |

| P405 | Store locked up | [3][7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant | [3][7] |

Storage and Stability

Proper storage is critical to maintain the purity and stability of this compound and to prevent hazardous situations.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | -20°C, 2-8°C, or Refrigerator | [1][4] |

| Atmosphere | Inert atmosphere, sealed storage | [1] |

| Moisture | Away from moisture | [1] |

| Incompatibilities | Oxidizing agents | [5] |

| Stability Note | Unstable in DMSO solution | [8] |

General Experimental Protocols for Safe Handling

The following protocols outline general best practices for handling this compound in a laboratory setting. These should be adapted to the specific requirements of individual experiments.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Weighing and Dispensing

-

Designate a specific area within the fume hood for weighing and dispensing.

-

Use a disposable weighing paper or a tared container to avoid contamination of balances.

-

Handle the solid compound carefully to minimize dust generation.

-

Close the container tightly immediately after use.

-

Clean the weighing area and any spills promptly.

Solution Preparation

-

When preparing solutions, add the solid this compound to the solvent slowly while stirring.

-

Be aware that the compound is reported to be unstable in DMSO.[8] Select alternative solvents where possible and assess the stability for your specific application.

-

Prepare solutions in a chemical fume hood.

Spill and Leak Procedures

In the event of a spill:

-

Evacuate the immediate area if the spill is large or if there is a risk of significant airborne dust.

-

Wear appropriate PPE before attempting to clean the spill.

-

For small dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.

-

For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.

-

For major spills, contact your institution's environmental health and safety department.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflow for Handling and Storage

The following diagram illustrates the key decision points and logical flow for the safe .

Caption: Workflow for the safe .

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 13162-43-1 [chemicalbook.com]

- 3. This compound | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13162-43-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. atompharma.co.in [atompharma.co.in]

Navigating the Solubility of 4,6-Dichloro-2-methyl-5-nitropyrimidine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4,6-dichloro-2-methyl-5-nitropyrimidine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, providing available solubility information and detailed experimental protocols for its determination.

Introduction

This compound is a substituted pyrimidine with significant potential in the synthesis of bioactive molecules. Its physicochemical properties, particularly its solubility in organic solvents, are critical for reaction optimization, purification, and formulation development. This guide addresses the current landscape of solubility data for this compound and provides methodologies for its empirical determination.

Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative data and information on structurally similar compounds can provide valuable guidance for solvent selection.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound and Related Compounds

| Compound Name | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Not specified | No quantitative data available | Not specified | General chemical supplier information does not provide specific solubility values. |

| 4,6-Dichloro-5-nitropyrimidine | Methanol | Soluble in ~8 parts | Not specified | Suggests good solubility. One part solute dissolves in approximately eight parts solvent. |

| 4,6-Dichloro-5-nitropyrimidine | Diethyl Ether | Soluble | Not specified | Used in purification, indicating at least moderate solubility.[1] |

| 4,6-Dichloro-5-nitropyrimidine | Petroleum Ether | Soluble | Not specified | Used for recrystallization, suggesting solubility varies with temperature.[1] |

| 4,6-Dichloro-5-nitropyrimidine | Chloroform | Soluble | Not specified | Qualitative assessment.[2] |

| 4,6-Dichloro-5-nitropyrimidine | Ethyl Acetate | Soluble | Not specified | Qualitative assessment.[2] |

| 4,6-Dichloro-5-nitropyrimidine | Toluene | Soluble | Not specified | Qualitative assessment.[2] |

| 2,4-Dichloro-6-methyl-5-nitropyrimidine (Isomer) | Chloroform | Slightly Soluble | Not specified | |

| 2,4-Dichloro-6-methyl-5-nitropyrimidine (Isomer) | Methanol | Slightly Soluble | Not specified |

Note: The data for related compounds should be used as an estimation for this compound, as the presence and position of the methyl group can influence solubility.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the equilibrium solubility of a solid compound in an organic solvent using the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vial at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter of a suitable pore size to remove any remaining solid particles. This step is critical to prevent undissolved solute from being included in the analysis.

-

-

Solvent Evaporation:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum desiccator may be used. Avoid excessive heat that could cause decomposition of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, reweigh the dish or vial containing the dried solute.

-

The mass of the dissolved solid is the difference between the final and initial weights of the container.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of filtrate taken (L))

-

Diagram of Experimental Workflow:

Conclusion

While quantitative solubility data for this compound in various organic solvents remains a gap in the existing literature, the qualitative information for this compound and its analogs provides a solid starting point for experimental design. The detailed protocol provided herein offers a robust method for researchers to determine precise solubility values in their own laboratories, facilitating the advancement of research and development involving this important chemical intermediate.

References

An In-depth Technical Guide to 4,6-Dichloro-2-methyl-5-nitropyrimidine

This guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dichloro-2-methyl-5-nitropyrimidine, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a solid, crystalline compound.[1] Its appearance is generally described as a solid.[1]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 13162-43-1 | [2][3] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2][3] |

| Molecular Weight | 208.00 g/mol | [2][3] |

| Purity | ≥97% to ≥98% | [1][2] |

| Boiling Point | 310.4°C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 68.92 Ų | [2] |

| logP | 2.00002 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

| Storage Conditions | -20°C or 2-8°C, sealed, away from moisture, inert atmosphere | [2][4] |

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of this compound involves a three-step process starting from acetamidine hydrochloride and diethyl malonate.[5][6]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

Acetamidine hydrochloride (0.50 mol), diethyl malonate (0.52 mol), and methanol (200 ml) are added to a 1.0L reaction flask.[7]

-

A 30% sodium methoxide-methanol solution (1.53 mol) is added under stirring at room temperature.[7]

-

The mixture is heated to reflux and stirred for 3 hours.[7]

-

After the reaction is complete, the mixture is cooled and filtered. The filter cake is washed with water and methanol.[7]

-

The filter cake is then dissolved in 350 ml of water, and the pH is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.[6][7]

-

The precipitate is filtered, washed with water, and dried to yield off-white solid 4,6-dihydroxy-2-methylpyrimidine with a yield of approximately 91.2%.[5][7]

Step 2: Synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine

-

The 4,6-dihydroxy-2-methylpyrimidine from the previous step is subjected to nitration.

-

The nitration is carried out using a mixture of nitric acid, trichloroacetic acid, and acetic acid.[5][6]

-

This step results in the formation of 4,6-dihydroxy-2-methyl-5-nitropyrimidine with a yield of around 88.3%.[5][6]

Step 3: Synthesis of this compound

-

The final step is the chlorination of 4,6-dihydroxy-2-methyl-5-nitropyrimidine.

-

This is achieved by using phosphorus oxychloride as the chlorinating agent.[5][6]

-

The reaction yields the final product, this compound, with a reported yield of 82.6%.[5][6]

Visualizations

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13162-43-1|this compound|BLD Pharm [bldpharm.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to 4,6-Dichloro-2-methyl-5-nitropyrimidine for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, Synthesis, and Biological Relevance.

Introduction

4,6-Dichloro-2-methyl-5-nitropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its reactive chloro- and nitro-substituents on the pyrimidine core make it a versatile intermediate for the synthesis of a wide range of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, detailed synthetic protocols, and its application in the context of drug development, with a focus on its use as a precursor for G protein-coupled receptor (GPR) modulators.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. Researchers can procure this compound from the following vendors, among others. It is advisable to request a certificate of analysis (CoA) from the supplier for detailed batch-specific data.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Additional Information |

| Sigma-Aldrich | ≥97% | Available through various partners.[1] |

| ChemScene | ≥98% | Offers custom synthesis and other services.[2] |

| Alfa Chemistry | 97% | - |

| Aceschem | ≥98% | Mentions availability of NMR, MSDS, HPLC, and CoA.[3] |

| BLDpharm | - | Mentions availability of NMR, HPLC, LC-MS, UPLC, and more.[4] |

| Synblock | ≥98% | Mentions availability of MSDS, NMR, HPLC, LC-MS.[5] |

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. While some suppliers indicate the availability of detailed spectroscopic data, specific peak information is often proprietary and should be confirmed with a batch-specific CoA.

Table 2: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 13162-43-1 | [2] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Purity | ≥97-98% | [2][3] |

| Physical Form | Solid | |

| Boiling Point | 310.4°C at 760 mmHg | [5] |

| Storage Temperature | Refrigerator (2-8°C), Inert atmosphere | [4] |

| SMILES | Cc1nc(Cl)c(c(Cl)n1)--INVALID-LINK--=O | [2] |

| InChI Key | OPXGPTXSLFZVCA-UHFFFAOYSA-N | |

| Mass Spectrum | Major fragments at m/z 70.5, 100, 126, 207 | [6] |

Note: Detailed ¹H NMR, ¹³C NMR, and IR spectra are available from some suppliers upon request.[3][4][7]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process. The following protocols are based on published literature and patents, providing a general methodology for its preparation.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

In a suitable reaction vessel, combine acetamidine hydrochloride, diethyl malonate, and methanol.

-

While stirring at room temperature, add a 30% solution of sodium methoxide in methanol.

-

Heat the mixture to reflux and maintain for approximately 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, filter the solid, and wash with water and methanol.

-

Dissolve the filter cake in water and acidify with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

-

Filter the white precipitate, wash with water, and dry to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine

-

Prepare a mixed acid solution of nitric acid, trichloroacetic acid, and acetic acid.

-

Add the 4,6-dihydroxy-2-methylpyrimidine from Step 1 to the mixed acid solution.

-

The nitration reaction proceeds to yield 4,6-dihydroxy-2-methyl-5-nitropyrimidine.

Step 3: Synthesis of this compound

-

Suspend the 4,6-dihydroxy-2-methyl-5-nitropyrimidine from Step 2 in phosphorus oxychloride (POCl₃).

-

The chlorination is carried out, often with the addition of a base such as triethylamine to act as an acid-binding agent.

-

After the reaction is complete, the excess POCl₃ is removed, typically by distillation under vacuum.

-

The residue is carefully added to ice water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried, and the solvent is evaporated. The crude product can be further purified by recrystallization from a suitable solvent such as petroleum ether to afford the final product, this compound.

Application in Drug Discovery: A Precursor for GPR43 Modulators

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Notably, it has been utilized in the development of modulators for G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). GPR43 is activated by short-chain fatty acids (SCFAs) produced by gut microbiota and is implicated in metabolic and inflammatory processes. As such, it is a target of interest for the treatment of conditions like diabetes and obesity.

The reactivity of the two chlorine atoms on the pyrimidine ring allows for sequential and regioselective displacement by various nucleophiles, enabling the construction of diverse chemical libraries for screening against GPR43 and other therapeutic targets.

GPR43 Signaling Pathway

The activation of GPR43 by its ligands initiates a cascade of intracellular signaling events. GPR43 is known to couple to both Gαi and Gαq protein subunits, leading to distinct downstream effects.

Caption: GPR43 receptor signaling cascade.

Conclusion

This compound is a readily available and highly valuable scaffold for chemical synthesis in the pharmaceutical and agrochemical industries. Its well-defined synthetic routes and versatile reactivity make it an essential tool for researchers. The role of this compound as a precursor to modulators of important drug targets like GPR43 underscores its significance in modern drug discovery and development. This guide provides a foundational resource for scientists working with this important chemical intermediate.

References

- 1. This compound | 13162-43-1 [sigmaaldrich.cn]

- 2. chemscene.com [chemscene.com]

- 3. aceschem.com [aceschem.com]

- 4. 13162-43-1|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 13162-43-1 | this compound - Synblock [synblock.com]

- 6. This compound | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(13162-43-1) 1H NMR [m.chemicalbook.com]

The Versatile Scaffold: A Technical Guide to 4,6-Dichloro-2-methyl-5-nitropyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-2-methyl-5-nitropyrimidine has emerged as a highly versatile and reactive intermediate for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including two reactive chlorine atoms at the C4 and C6 positions, an electron-withdrawing nitro group at the C5 position, and a methyl group at the C2 position, provide a platform for intricate molecular design and the development of potent and selective inhibitors of various biological targets. This technical guide delves into the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and other anticancer agents. We will explore synthetic methodologies, present quantitative biological data, and visualize key experimental and signaling pathways.

Synthesis of the Core Intermediate

A convenient and efficient synthesis of this compound has been reported, starting from readily available commercial reagents.[1] The process involves a three-step sequence:

-

Cyclization: Acetamidine hydrochloride is reacted with diethyl malonate in the presence of sodium methoxide to yield 4,6-dihydroxy-2-methylpyrimidine.[1]

-

Nitration: The resulting dihydroxy pyrimidine undergoes nitration using a mixture of nitric acid, trichloroacetic acid, and acetic acid to produce 4,6-dihydroxy-2-methyl-5-nitropyrimidine.[1]

-

Chlorination: The final step involves the chlorination of the dinitrated intermediate with phosphorus oxychloride to afford the target compound, this compound.[1]

Applications in the Synthesis of Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. This compound serves as an excellent starting material for the synthesis of various substituted diaminopyrimidines, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is frequently overexpressed in various human cancers and plays a crucial role in tumor progression, invasion, and metastasis. The development of FAK inhibitors is a promising strategy in cancer therapy. A series of 2,4-diaminopyrimidine derivatives have been designed and synthesized as FAK inhibitors.[2] While the specific starting material was not this compound in the cited study, the synthetic logic of sequential nucleophilic aromatic substitution (SNAr) is directly applicable.

One of the most potent compounds identified in a study, compound A12 , exhibited significant anti-proliferative activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values of 130 nM and 94 nM, respectively.[2]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers. A novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has been identified as potent Aurora A kinase inhibitors.[3] The synthesis of these compounds involved the sequential reaction of a dichloropyrimidine with different amines, a strategy readily adaptable from this compound.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are critical for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. The 2,4-diaminopyrimidine scaffold has been utilized to develop potent CDK2 inhibitors.[4] The synthesis of these inhibitors often involves the introduction of various aliphatic and aromatic amines at the C2 and C4 positions of a dichloropyrimidine precursor.

Applications in the Synthesis of Other Anticancer Agents

Beyond kinase inhibition, the versatile reactivity of this compound allows for its use in the synthesis of other classes of anticancer agents. The pyrimidine core can be elaborated into various heterocyclic systems with diverse mechanisms of action.

Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer properties against a panel of cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer.[5] These compounds have demonstrated the ability to inhibit the proliferation of both sensitive and drug-resistant cancer cell lines.[5]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative pyrimidine derivatives synthesized from dichloropyrimidine precursors. It is important to note that while the synthetic strategies are applicable, the specific starting material in these examples may not have been this compound.

| Compound ID | Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| A12 | A549 (Lung Cancer) | Anti-proliferative | 0.130 | [2] |

| A12 | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 0.094 | [2] |

| Compound 36 | Nitric Oxide Production | Inhibition | 8.6 | [6] |

| Compound 36 | iNOS Activity | Inhibition | 6.2 | [6] |

| Compound 5b | Anti-inflammatory | In vivo | - | [7] |

| Compound 5d | Anti-inflammatory | In vivo | - | [7] |

Experimental Protocols

The following are representative experimental protocols for the key synthetic transformations involving dichloropyrimidine scaffolds, which can be adapted for reactions with this compound.

General Procedure for Sequential Nucleophilic Aromatic Substitution (SNAr)

-

First Substitution (e.g., at C4): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF) is added the first amine (1.0-1.2 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2-24 hours, while monitoring the progress by TLC. Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography or recrystallization.

-

Second Substitution (e.g., at C6): The resulting 4-amino-6-chloro-2-methyl-5-nitropyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent, and the second amine (1.2-1.5 eq) and a base are added. The reaction is typically heated to a higher temperature (e.g., 80-120 °C) to facilitate the substitution of the less reactive chlorine atom. The reaction progress is monitored by TLC, and upon completion, a similar workup and purification procedure is followed to isolate the final 2,4-diaminopyrimidine product.

Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (A Representative First Substitution)[3]

To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL) was added 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol). The reaction mixture was heated at 50 °C and stirred for 16 hours. The reaction was then quenched with brine (100 mL). The aqueous phase was extracted with ethyl acetate (3 x 200 mL). The combined organic extracts were washed with water and brine, dried over magnesium sulfate, and filtered. The filtrate was concentrated to yield the crude product.[3]

Visualizing Synthetic and Signaling Pathways

Synthetic Workflow for Diaminopyrimidine Derivatives

The following diagram illustrates a generalized synthetic workflow for the preparation of diaminopyrimidine derivatives from a dichloropyrimidine starting material.

Representative Kinase Signaling Pathway (FAK Pathway)

The diagram below depicts a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway, a target for some of the synthesized pyrimidine derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a straightforward entry point to a wide array of biologically active molecules. Its application in the synthesis of kinase inhibitors and other anticancer agents highlights its potential for the development of novel therapeutics. The ability to selectively functionalize the pyrimidine core through sequential nucleophilic aromatic substitution reactions allows for fine-tuning of the pharmacological properties of the final compounds. As the quest for more effective and selective drugs continues, the utility of this compound in drug discovery is poised to expand further, enabling the creation of innovative treatments for a range of diseases.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4,6-Dichloro-2-methyl-5-nitropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the pyrimidine core structure are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the biological activities of a specific subset of these compounds: 4,6-dichloro-2-methyl-5-nitropyrimidine derivatives. While research on this particular scaffold is emerging, this document collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by these and structurally related compounds. The information presented herein aims to provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the nitropyrimidine framework.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

Pyrimidine and its fused heterocyclic analogs are privileged scaffolds in drug discovery. Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide range of biological targets, including enzymes and receptors. The introduction of a nitro group and halogen atoms, as seen in this compound, can significantly modulate the electronic properties and reactivity of the molecule, often enhancing its biological activity.

Recent studies on various pyrimidine derivatives have highlighted their potential as inhibitors of key signaling pathways implicated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). These pathways are crucial for tumor angiogenesis, cell proliferation, and survival.[1][2][3] The ERK/MAPK signaling cascade is another well-established target for pyrimidine-based inhibitors.[4][5][6]

This guide will synthesize the current, albeit limited, knowledge on the biological activities of this compound derivatives and provide a practical framework for their further investigation.

Quantitative Biological Activity

While extensive quantitative data for a broad range of this compound derivatives is not yet widely published, preliminary studies and research on structurally similar compounds provide valuable insights into their potential efficacy. The following tables summarize the available data on the anticancer activity of selected pyrimidine derivatives.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID/Series | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivative II-1 | HepG2 (Liver Cancer) | MTT Assay | 5.90 ± 0.05 | [7] |

| Furo[2,3-d]pyrimidine Derivative 15b | HUVEC (Endothelial Cells) | Proliferation Assay | 99.5% inhibition at 10 µM | [8] |

| Thieno[2,3-d]pyrimidine Derivative 21e | N/A (VEGFR-2 Kinase Assay) | Kinase Inhibition | 0.021 | [8] |

| Pyrido[2,3-d]pyrimidine Derivative 11 | PC-3 (Prostate Cancer) | Apoptosis Assay | Increased caspase-3 by 5.3-fold | [9] |

| Pyrazolo[3,4-d]pyrimidine Derivative 3d | A498 (Renal Cancer) | Cytotoxicity Assay | 0.0263 | [3] |

| Pyrimidine-Tethered Chalcone B-4 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 6.70 ± 1.02 | [10] |

| Pyrimidine-Tethered Chalcone B-4 | A549 (Lung Cancer) | Cytotoxicity Assay | 20.49 ± 2.71 | [10] |

Note: The data presented above is for a variety of pyrimidine scaffolds and is intended to be illustrative of the potential of this class of compounds. Specific data for derivatives of this compound is limited in the current literature.

Key Signaling Pathways and Mechanisms of Action

Based on the activity of related pyrimidine derivatives, several key signaling pathways are likely targets for this compound analogs. These include pathways critical for cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][8][11] Inhibition of VEGFR-2 is a well-established anticancer strategy. Pyrimidine derivatives have been successfully developed as VEGFR-2 inhibitors.

References

- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. mdpi.com [mdpi.com]

- 11. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Review of 4,6-Dichloro-2-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-2-methyl-5-nitropyrimidine, a pivotal intermediate in the synthesis of various biologically active molecules. This document details its synthesis, chemical properties, and its significant role in the development of therapeutic agents.

Chemical Properties and Synthesis

This compound is a chlorinated nitropyrimidine derivative with the molecular formula C₅H₃Cl₂N₃O₂. Its structure, featuring two reactive chlorine atoms and a nitro group, makes it a versatile building block in medicinal chemistry. The synthesis of this compound has been approached through two primary routes, both culminating in the desired product with respectable yields.

Synthesis Route 1: From Diethyl Malonate and Acetamidine Hydrochloride

This route involves a multi-step synthesis commencing with the cyclization of diethyl malonate and acetamidine hydrochloride to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to nitration, followed by chlorination to yield the final product.

Synthesis Route 2: From 4,6-Dihydro-2-methyl-pyrimidine

An alternative pathway involves the nitration of 4,6-dihydro-2-methyl-pyrimidine, followed by a chlorination step to introduce the two chlorine atoms.[1]

Table 1: Summary of Reported Yields for the Synthesis of this compound and its Precursors

| Step | Starting Materials | Product | Reagents and Conditions | Yield (%) |

| Cyclization | Acetamidine hydrochloride, Diethyl malonate | 4,6-Dihydroxy-2-methylpyrimidine | Sodium methoxide | 91.2 |

| Nitration of 4,6-Dihydroxy-2-methylpyrimidine | 4,6-Dihydroxy-2-methylpyrimidine | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | Nitric acid, Trichloroacetic acid, Acetic acid | 88.3 |

| Chlorination of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | This compound | Phosphorus oxychloride | 82.6 |

Experimental Protocols

Synthesis of 4,6-dihydroxy-2-methylpyrimidine: A convenient synthesis of 4,6-dihydro-2-methyl-pyrimidine can be obtained by the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide, yielding 91.2%.[1]

Synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine: Nitration of 4,6-dihydro-2-methyl-pyrimidine is achieved using a mixture of nitric acid, trichloroacetic acid, and acetic acid, resulting in a yield of 88.3%.[1]

Synthesis of this compound: The final chlorination step is carried out using phosphorus oxychloride to afford this compound with a yield of 82.6%.[1]

Caption: Synthetic pathway to this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents, most notably the antihypertensive drug moxonidine and a class of cholesterol-lowering agents known as Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors.

Moxonidine Synthesis

Moxonidine, a second-generation centrally acting antihypertensive drug, is synthesized from this compound. The synthesis involves the reduction of the nitro group to an amine, followed by reaction with a suitable imidazoline precursor.

References

An In-depth Technical Guide on the Theoretical Reactivity of 4,6-Dichloro-2-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-2-methyl-5-nitropyrimidine is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its reactivity is governed by the electronic interplay of the pyrimidine core, two chloro leaving groups, a methyl group, and a strong electron-withdrawing nitro group. This guide provides a comprehensive analysis of the theoretical reactivity of this compound, supported by quantitative data and detailed experimental protocols. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is a central focus, with insights into the electronic and steric factors that direct incoming nucleophiles. This document also explores its application in the synthesis of bioactive molecules and presents relevant biological signaling pathways.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a highly functionalized pyrimidine derivative that serves as a versatile building block for the synthesis of more complex molecules. The presence of two reactive chlorine atoms, activated by the electron-withdrawing nitro group at the 5-position, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The 2-methyl group further modulates the electronic properties and steric environment of the ring. Understanding the theoretical underpinnings of its reactivity is crucial for designing efficient synthetic routes to novel drug candidates.

Theoretical Reactivity

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, which is further exacerbated by the strong -I and -M effects of the nitro group at the C5 position. This electron deficiency makes the carbon atoms bonded to the chlorine atoms (C4 and C6) highly electrophilic and susceptible to attack by nucleophiles.

Electronic Effects:

-

Nitro Group (-NO₂): The paramount activating group for SNAr. Its strong electron-withdrawing nature delocalizes the negative charge of the Meisenheimer intermediate, stabilizing the transition state and accelerating the reaction.

-

Ring Nitrogen Atoms: The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, contributing to the overall electrophilicity of the ring carbons.

-

Chloro Groups (-Cl): Act as good leaving groups in SNAr reactions. They are also weakly deactivating through their inductive effect.

-

Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation. Its electronic influence is less significant compared to the powerful nitro group but can subtly affect the reactivity of the adjacent positions.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr):

The primary reaction of this compound is nucleophilic substitution of the chlorine atoms. The key question is the regioselectivity: which chlorine is replaced first? The C4 and C6 positions are electronically similar due to the symmetrical placement of the ring nitrogens. However, the presence of the nitro group at C5 significantly activates both positions for nucleophilic attack.

Theoretical studies on similar dichloropyrimidine systems suggest that the regioselectivity of SNAr reactions can be highly sensitive to the nature of other substituents on the ring. For this compound, both C4 and C6 are highly activated. The initial substitution product will likely be a mixture, with the selectivity influenced by the nature of the nucleophile and the reaction conditions. Steric hindrance from the C2-methyl group is minimal for attack at C4 and C6.

The general mechanism for the SNAr reaction is a two-step process involving the formation of a resonance-stabilized Meisenheimer complex.

Caption: Generalized workflow for SNAr on the pyrimidine core.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13162-43-1 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | Not available |

| Reaction Step | Reactants | Reagents/Conditions | Yield (%) | Reference |

| Cyclization | Acetamidine hydrochloride, Diethyl malonate | Sodium methoxide | 91.2 | [2] |

| Nitration of 4,6-Dihydro-2-methyl-pyrimidine | 4,6-Dihydro-2-methyl-pyrimidine | Nitric acid, Trichloroacetic acid, Acetic acid | 88.3 | [2] |

| Chlorination of 4,6-Dihydro-2-methyl-5-nitropyrimidine | 4,6-Dihydro-2-methyl-5-nitropyrimidine | Phosphorus oxychloride | 82.6 | [2] |

Experimental Protocols

Synthesis of this compound[2]